Cas no 2287300-46-1 (Methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine)

Methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine is a structurally unique compound featuring a bicyclo[1.1.1]pentane core with a 4-nitrophenyl substituent and a methylaminomethyl functional group. The rigid bicyclic framework enhances steric control, making it valuable in medicinal chemistry and materials science for designing conformationally constrained analogs. The presence of the nitro group offers synthetic versatility, enabling further derivatization via reduction or nucleophilic substitution. This compound is particularly useful in drug discovery as a bioisostere for para-substituted aromatic systems, improving metabolic stability and binding selectivity. Its well-defined geometry and functional group compatibility make it a promising intermediate for developing novel pharmacophores and advanced materials.
Methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine structure
2287300-46-1 structure
商品名:Methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine
CAS番号:2287300-46-1
MF:C13H16N2O2
メガワット:232.278343200684
CID:6024298
PubChem ID:137944576

Methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine 化学的及び物理的性質

名前と識別子

    • EN300-6760655
    • N-Methyl-1-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
    • 2287300-46-1
    • methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine
    • Methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine
    • インチ: 1S/C13H16N2O2/c1-14-9-12-6-13(7-12,8-12)10-2-4-11(5-3-10)15(16)17/h2-5,14H,6-9H2,1H3
    • InChIKey: UMPFIEDCVRXULF-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C=CC(=CC=1)C12CC(CNC)(C1)C2)=O

計算された属性

  • せいみつぶんしりょう: 232.121177757g/mol
  • どういたいしつりょう: 232.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 309
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 57.8Ų

Methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6760655-1.0g
methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine
2287300-46-1 95.0%
1.0g
$1586.0 2025-03-13
Enamine
EN300-6760655-0.05g
methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine
2287300-46-1 95.0%
0.05g
$1332.0 2025-03-13
Enamine
EN300-6760655-5.0g
methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine
2287300-46-1 95.0%
5.0g
$4599.0 2025-03-13
Enamine
EN300-6760655-0.1g
methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine
2287300-46-1 95.0%
0.1g
$1396.0 2025-03-13
Enamine
EN300-6760655-10.0g
methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine
2287300-46-1 95.0%
10.0g
$6819.0 2025-03-13
Enamine
EN300-6760655-0.5g
methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine
2287300-46-1 95.0%
0.5g
$1522.0 2025-03-13
Enamine
EN300-6760655-0.25g
methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine
2287300-46-1 95.0%
0.25g
$1459.0 2025-03-13
Enamine
EN300-6760655-2.5g
methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine
2287300-46-1 95.0%
2.5g
$3110.0 2025-03-13

Methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine 関連文献

Methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amineに関する追加情報

Comprehensive Overview of Methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine (CAS No. 2287300-46-1)

The compound Methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine (CAS No. 2287300-46-1) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and material science. Its distinctive bicyclo[1.1.1]pentane core, coupled with a 4-nitrophenyl substituent, makes it a valuable scaffold for drug discovery and advanced material applications. Researchers are increasingly exploring its potential as a bioisostere for traditional aromatic rings, a topic that aligns with current trends in fragment-based drug design and 3D molecular optimization.

One of the most frequently searched questions in the context of this compound revolves around its synthetic routes and reactivity. The presence of the nitro group and the strained bicyclo[1.1.1]pentane system offers intriguing possibilities for selective functionalization, a subject of high interest in click chemistry and late-stage diversification strategies. Recent studies highlight its utility in proteolysis-targeting chimeras (PROTACs), where its rigid framework enhances binding affinity and pharmacokinetic properties.

From a computational chemistry perspective, the compound's steric strain and electronic effects are hot topics in molecular dynamics simulations. Users often search for QSPR models (Quantitative Structure-Property Relationship) to predict its behavior in biological systems. The methylamine moiety further adds to its versatility, enabling facile conjugation with fluorescent tags or biocompatible polymers, which is highly relevant to theranostic applications.

In the realm of green chemistry, the compound's potential for catalytic hydrogenation of the nitro group to an amine is a trending research area. This transformation is critical for producing pharmaceutical intermediates with reduced environmental impact. Additionally, its solubility profile and logP values are frequently queried by formulators working on drug delivery systems.

The patent landscape for Methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine reveals growing interest from biotech companies, particularly in kinase inhibitor development. Its ability to modulate protein-protein interactions (PPIs) is another key focus, addressing a major challenge in undruggable target research. SEO-optimized queries often include terms like "bicyclopentane derivatives in drug design" or "nitrophenyl analogs for imaging probes", reflecting its multidisciplinary appeal.

Analytical characterization of this compound, especially via LC-MS and NMR spectroscopy, is another high-traffic topic. Researchers emphasize the importance of chiral separation techniques due to its potential stereocenters. The compound's thermal stability data is also sought after for applications in high-performance polymers.

In conclusion, Methyl({[3-(4-nitrophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine represents a compelling case study in modern structure-activity relationship (SAR) exploration. Its intersection with cutting-edge fields like AI-assisted molecular design and cryo-EM ligand mapping ensures its continued relevance in both academic and industrial settings.

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